molecular formula C5H12N2O3S B1439272 4-Hydroxypiperidine-1-sulfonamide CAS No. 4108-97-8

4-Hydroxypiperidine-1-sulfonamide

Cat. No.: B1439272
CAS No.: 4108-97-8
M. Wt: 180.23 g/mol
InChI Key: FWUKYPWNFQHKEU-UHFFFAOYSA-N
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Description

Contextualization within Piperidine (B6355638) Derivatives Research

The piperidine scaffold is a ubiquitous feature in a vast array of natural products and synthetic pharmaceuticals, making it a cornerstone of medicinal chemistry. chemimpex.com The 4-hydroxypiperidine (B117109) variant, in particular, serves as a versatile building block in the synthesis of complex molecules with diverse biological activities. chemicalbook.comnih.gov Its hydroxyl group offers a convenient point for chemical modification, allowing researchers to fine-tune the pharmacological properties of drug candidates. chemicalbook.com

Research has shown that incorporating the 4-hydroxypiperidine moiety can influence a compound's potency, selectivity, and pharmacokinetic profile. For instance, derivatives of 4-hydroxypiperidine have been investigated for their potential as analgesics, with some halogenated phenacyl derivatives showing activity in preclinical models. researchgate.netsigmaaldrich.com Furthermore, this structural unit is integral to the synthesis of antagonists for the human H3 receptor and has been used in the development of ligands for the IP (PGI2) receptor. nih.govnih.gov The inherent structural properties of 4-hydroxypiperidine also make it a valuable tool in the study of N- versus O-arylation reactions catalyzed by copper. nih.gov

Significance within Sulfonamide Chemistry

The sulfonamide functional group is of paramount importance in the field of medicinal chemistry, most notably for its foundational role in the development of the first commercially available antibiotics. nih.gov Sulfonamide-based drugs, often referred to as "sulfa drugs," have been widely utilized to combat bacterial infections. nih.gov Their primary mechanism of action involves the inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial synthesis of folic acid. nih.gov By competitively binding to the active site of DHPS, sulfonamides disrupt DNA replication and impede bacterial growth. nih.gov

The versatility of the sulfonamide group extends beyond its antibacterial properties. Sulfonamide derivatives have been developed as carbonic anhydrase inhibitors, diuretics, and hypoglycemic agents. This functional group's ability to act as a stable, hydrogen-bonding pharmacophore has cemented its place as a privileged scaffold in drug design. Recent research continues to explore novel sulfonamide derivatives for a range of applications, including the management of plant bacterial diseases. nih.gov

Overview of Research Domains

Given the established significance of both the 4-hydroxypiperidine and sulfonamide moieties, 4-Hydroxypiperidine-1-sulfonamide represents a compound of potential interest across several research domains. The combination of these two pharmacophores suggests that it could be explored as a novel scaffold in medicinal chemistry.

Potential areas of investigation for this compound and its derivatives could include:

Antibacterial Drug Discovery: Leveraging the known antibacterial properties of the sulfonamide group, this compound could serve as a lead structure for the development of new antimicrobial agents. The piperidine ring could be modified to enhance potency, target specific bacteria, or improve pharmacokinetic properties.

Carbonic Anhydrase Inhibition: The sulfonamide moiety is a well-established zinc-binding group in carbonic anhydrase inhibitors. Research into this compound could explore its potential to selectively inhibit various carbonic anhydrase isoforms, some of which are implicated in cancer.

Agrochemical Research: Sulfonamide derivatives have shown promise as bactericides for managing plant diseases. nih.gov The 4-hydroxypiperidine component could be functionalized to create novel agrochemicals with improved efficacy and targeted action.

Synthetic Chemistry: As a bifunctional molecule, this compound can be a valuable intermediate in the synthesis of more complex chemical structures for various research applications.

While direct experimental data on this compound remains limited, the proven track record of its constituent parts provides a strong rationale for its potential utility in these and other areas of chemical and pharmaceutical research.

Properties

IUPAC Name

4-hydroxypiperidine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O3S/c6-11(9,10)7-3-1-5(8)2-4-7/h5,8H,1-4H2,(H2,6,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUKYPWNFQHKEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4108-97-8
Record name 4-hydroxypiperidine-1-sulfonamide
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Synthetic Methodologies and Chemical Transformations

Direct Synthesis of 4-Hydroxypiperidine-1-sulfonamide

The direct synthesis of this compound hinges on the formation of a stable nitrogen-sulfur bond, creating the sulfonamide functional group. This is most commonly accomplished through the coupling of the secondary amine of the 4-hydroxypiperidine (B117109) ring with a suitable sulfonyl chloride derivative.

The reaction between a primary or secondary amine and a sulfonyl chloride is the most typical method for the synthesis of sulfonamides. cbijournal.com In this reaction, the nucleophilic nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide linkage. For the synthesis of this compound, the secondary amine of 4-hydroxypiperidine is reacted with a reagent like sulfamoyl chloride (ClSO₂NH₂) or a protected variant.

This type of S-N coupling is a robust and widely utilized transformation in organic synthesis. organic-chemistry.org The high reactivity of sulfonyl chlorides with amines makes this a facile and straightforward method for creating sulfonamide bonds. d-nb.info The general strategy involves a one-pot amination of a sulfonyl chloride, which itself can be generated from various sulfur-containing starting materials. nih.gov

The coupling reaction between an amine and a sulfonyl chloride generates one equivalent of hydrochloric acid (HCl) as a byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To prevent this, the reaction is almost always carried out in the presence of a base.

The role of the base is to neutralize the in situ generated HCl. A variety of organic or inorganic bases can be employed for this purpose. cbijournal.com Common choices include tertiary amines such as pyridine or triethylamine (B128534), which act as non-nucleophilic acid scavengers. cbijournal.com Alternatively, an aqueous base like sodium hydroxide (B78521) or sodium carbonate can be used. cbijournal.com The choice of base and solvent system can be optimized to achieve high yields and purity of the desired sulfonamide product.

Table 1: Common Bases Used in Sulfonamide Synthesis

BaseTypeFunction
PyridineOrganicAcid Scavenger, Catalyst
Triethylamine (TEA)OrganicAcid Scavenger
Sodium Hydroxide (NaOH)InorganicAcid Neutralizer
Sodium Carbonate (Na₂CO₃)InorganicAcid Neutralizer

Synthesis of Key Precursors and Intermediates

The availability of the starting material, 4-hydroxypiperidine, is critical for the synthesis of the target compound. Several synthetic routes have been developed to produce this key intermediate, primarily involving the reduction of a corresponding ketone or the hydrogenation of a pyridine precursor.

Reduction of a carbonyl group is a common strategy for synthesizing 4-hydroxypiperidine and its derivatives. The starting material for these approaches is typically an N-protected 4-oxopiperidine.

Metal Hydride Reduction : Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for the reduction of the ketone in 4-oxopiperidine derivatives to the corresponding secondary alcohol. google.com For instance, the reduction of N-Boc-4-oxopiperidine with sodium borohydride in an alcoholic solvent yields N-Boc-4-hydroxypiperidine, which can then be deprotected under acidic conditions to give 4-hydroxypiperidine hydrochloride. chemicalbook.com

Enzymatic Reduction : Biocatalytic ketone reduction using carbonyl reductases presents a highly stereoselective approach for synthesizing chiral 4-hydroxypiperidines. researchgate.net Studies have shown that certain enzymes can reduce substituted 4-oxopiperidine precursors with exceptional catalytic performance, achieving high conversion rates and enantiomeric excess. researchgate.net This method is particularly valuable for producing specific stereoisomers required in pharmaceutical applications. researchgate.net

Catalytic hydrogenation is an industrially advantageous method for producing 4-hydroxypiperidine derivatives. google.com This approach can involve the reduction of either a ketone or an aromatic pyridine ring.

Hydrogenation of 4-Oxopiperidines : The catalytic hydrogenation of 4-oxopiperidine derivatives is an effective reduction method. This process is typically carried out in the presence of various noble metal catalysts, such as Ruthenium (Ru), Rhodium (Rh), Osmium (Os), or Iridium (Ir), often in a solvent like ethanol. google.com The reaction may be performed in a batch or continuous process, with temperatures ranging from 100-180 °C. google.com

Hydrogenation of Pyridines : The hydrogenation of functionalized pyridines is a convenient method to synthesize piperidine (B6355638) building blocks. rsc.org For example, 4-hydroxypyridine can be hydrogenated to 4-hydroxypiperidine. Recent research has demonstrated the use of a stable, commercially available rhodium compound, Rh₂O₃, for the reduction of various unprotected pyridines under mild conditions (e.g., 5 bar H₂, 40 °C). rsc.org This method shows broad substrate scope and is practically useful for creating functionalized piperidines. rsc.org

Table 2: Comparison of Catalytic Hydrogenation Methods for Piperidine Synthesis

Starting MaterialCatalystConditionsProduct
4-Oxo-2,2,6,6-tetramethylpiperidineRu, Rh, Os, or Ir100-180 °C, H₂4-Hydroxy-2,2,6,6-tetramethylpiperidine google.com
Functionalized PyridinesRh₂O₃40 °C, 5 bar H₂Functionalized Piperidines rsc.org

4-Hydroxypiperidine Synthesis Routes

N-Protection Strategies (e.g., N-Boc-4-hydroxypiperidine)

The protection of the nitrogen atom in the 4-hydroxypiperidine ring is a critical step in the synthesis of its sulfonamide derivatives. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group due to its stability under various reaction conditions and its ease of removal under mild acidic conditions. nbinno.com The synthesis of N-Boc-4-hydroxypiperidine is a key preliminary step and can be achieved through several methods.

One common approach involves the reaction of 4-hydroxypiperidine with di-tert-butyl dicarbonate (Boc₂O). In a typical procedure, 4-hydroxypiperidine is treated with di-tert-butyl dicarbonate in the presence of a base, such as sodium bicarbonate, in a solvent system like dichloromethane and water. chemicalbook.com This reaction proceeds to give N-Boc-4-hydroxypiperidine in quantitative yield. chemicalbook.com

Another synthetic route starts from 4-piperidone (B1582916) hydrochloride hydrate. google.com This multi-step process involves the initial conversion of 4-piperidone hydrochloride hydrate to 4-piperidone, followed by reduction to 4-hydroxypiperidine using a reducing agent like sodium borohydride. The resulting 4-hydroxypiperidine is then reacted with di-tert-butyl dicarbonate in the presence of potassium carbonate in methanol to yield the final N-Boc-4-hydroxypiperidine product. google.com This method is advantageous due to the use of readily available starting materials and its suitability for industrial-scale production. google.com

Alternatively, N-Boc-4-piperidone can be reduced to N-Boc-4-hydroxypiperidine. A method described involves the reduction of N-Boc-4-piperidone using sodium borohydride in a mixture of THF and methanol at low temperatures. Enzymatic methods have also been developed, utilizing aldo-keto reductases to convert N-Boc-4-piperidone to N-Boc-4-hydroxypiperidine with high enantioselectivity. chemicalbook.com

The selection of a specific N-protection strategy often depends on factors such as the availability of starting materials, desired scale of the reaction, and the need for stereochemical control. The Boc protecting group is favored for its ability to be cleaved under mild conditions, which is crucial for the subsequent steps in the synthesis of complex pharmaceutical intermediates. nbinno.com

Starting MaterialReagentsProductYieldReference
4-hydroxypiperidineDi-tert-butyl dicarbonate, Sodium bicarbonateN-Boc-4-hydroxypiperidineQuantitative chemicalbook.com
4-piperidone hydrochloride hydrate1. Liquid ammonia, 2. Sodium borohydride, 3. Di-tert-butyl dicarbonate, Potassium carbonateN-Boc-4-hydroxypiperidineHigh google.com
tert-butyl 4-oxopiperidine-1-carboxylateSodium borohydridetert-butyl 4-hydroxypiperidine-1-carboxylate87%
N-Boc-4-piperidoneAldo-keto reductase, Glucose dehydrogenaseN-Boc-4-hydroxypiperidineNot specified chemicalbook.com

Sulfonyl Chloride Precursor Synthesis

The formation of the sulfonamide linkage typically proceeds through the reaction of an amine with a sulfonyl chloride. Therefore, the synthesis of the corresponding sulfonyl chloride precursor is a fundamental aspect of this chemistry. Various methods exist for the preparation of sulfonyl chlorides, with the choice of method often dictated by the nature of the starting material and the desired substitution pattern. nih.gov

Traditional methods for synthesizing arylsulfonyl chlorides include electrophilic aromatic substitution with chlorosulfonic acid and the oxidative chlorination of organosulfur compounds. nih.gov However, these methods can be limited by harsh acidic conditions and may not be suitable for substrates with sensitive functional groups. nih.gov

More contemporary approaches offer milder reaction conditions and broader substrate scope. For instance, a palladium-catalyzed chlorosulfonylation of arylboronic acids has been developed. nih.gov This method allows for the synthesis of arylsulfonyl chlorides from readily available arylboronic acids. nih.gov

Another versatile method involves the oxidation of thiols. Thiols can be converted to their corresponding sulfonyl chlorides using reagents such as N-chlorosuccinimide (NCS) in the presence of tetrabutylammonium chloride and water. organic-chemistry.org This in situ generation of the sulfonyl chloride allows for a one-pot synthesis of sulfonamides by subsequent reaction with an amine. organic-chemistry.org Similarly, the combination of hydrogen peroxide and thionyl chloride provides a highly reactive system for the direct oxidative conversion of thiols to sulfonyl chlorides. organic-chemistry.org

Diazonium salts, generated from anilines, can also serve as precursors to sulfonyl chlorides. nih.gov Furthermore, primary sulfonamides can be converted back to sulfonyl chlorides using reagents like Pyry-BF4, enabling late-stage functionalization of complex molecules. d-nb.info

Starting MaterialReagentsProductKey FeaturesReference
Arylboronic AcidsPalladium catalyst, Chlorosulfonylating agentArylsulfonyl ChlorideMild conditions, broad scope nih.gov
ThiolsN-Chlorosuccinimide, Tetrabutylammonium chloride, WaterSulfonyl ChlorideIn situ generation, one-pot sulfonamide synthesis organic-chemistry.org
ThiolsHydrogen peroxide, Thionyl chlorideSulfonyl ChlorideRapid, direct oxidative conversion organic-chemistry.org
Primary SulfonamidesPyry-BF4Sulfonyl ChlorideLate-stage functionalization d-nb.info

Advanced Synthetic Strategies for Sulfonamides and Piperidine Derivatives

Recent advancements in synthetic organic chemistry have provided more efficient and environmentally benign methods for the synthesis of sulfonamides and piperidine derivatives. These strategies often involve novel reaction pathways and technologies that offer advantages over traditional methods.

Electrochemical Oxidative Coupling Reactions

Electrochemical synthesis has emerged as a powerful and sustainable tool for the formation of chemical bonds. In the context of sulfonamide synthesis, an environmentally friendly electrochemical method has been developed for the oxidative coupling of thiols and amines. nih.govsemanticscholar.orgfigshare.com This method is driven entirely by electricity and does not require any sacrificial chemical oxidants or catalysts. nih.govsemanticscholar.orgfigshare.com

The reaction proceeds by the anodic oxidation of a thiol to a sulfonyl radical, which then reacts with an amine to form the sulfonamide. A key advantage of this method is the generation of hydrogen as a benign byproduct at the cathode. nih.govsemanticscholar.orgfigshare.com The reaction conditions are generally mild, which allows for a broad substrate scope and good functional group tolerance. nih.govsemanticscholar.orgfigshare.com This electrochemical approach offers a significant improvement in terms of environmental impact and operational simplicity compared to traditional methods. Furthermore, electrochemical methods have been applied to radical cascade cyclizations to access complex sulfonamides, including those with medium-sized rings. semanticscholar.orgnih.gov

ReactantsKey FeaturesProductReference
Thiols and AminesElectricity-driven, no sacrificial reagents, hydrogen as byproduct, mild conditionsSulfonamides nih.govsemanticscholar.orgfigshare.com
1,6-enynes and SulfonamidesElectrooxidative radical cascade cyclization, access to medium-sized ringsBridged or fused sulfonamides semanticscholar.orgnih.gov

Solid-Phase Synthesis and Supported Catalysis

Solid-phase synthesis has become an invaluable technique in medicinal chemistry for the rapid generation of libraries of compounds. This methodology has been successfully applied to the synthesis of piperidine derivatives. For instance, a solid-phase strategy has been developed for the formal synthesis of the piperidine alkaloid (±)-prosophylline. aua.gr This approach utilizes a polymer-supported dihydro-2H-pyridin-3-one and involves a key cross-metathesis reaction on the solid support. aua.gr

Supported catalysts also play a crucial role in the synthesis of piperidine derivatives. Nano γ-alumina supported Sb(V) has been used as a highly potent and reusable solid acid catalyst for the one-pot, three-component synthesis of bis-spiro piperidine derivatives under ultrasonic irradiation at room temperature. rsc.org Similarly, Amberlite IRA400-Cl resin has been employed as a solid-supported catalyst for the synthesis of functionalized piperidine derivatives through a multicomponent reaction. researchgate.net The use of solid-phase synthesis and supported catalysis offers several advantages, including simplified purification, the ability to drive reactions to completion using excess reagents, and the potential for automation.

StrategyKey FeaturesProductReference
Solid-Phase SynthesisPolymer-supported starting material, cross-metathesis on solid support(±)-prosophylline (formal synthesis) aua.gr
Supported CatalysisNano γ-alumina supported Sb(V), ultrasonic irradiation, room temperatureBis-spiro piperidine derivatives rsc.org
Supported CatalysisAmberlite IRA400-Cl resin, multicomponent reactionFunctionalized piperidine derivatives researchgate.net

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has gained widespread recognition as a valuable tool for accelerating chemical reactions. This technology has been effectively applied to the synthesis of sulfonamides, offering significant reductions in reaction times and often leading to improved yields compared to conventional heating methods. organic-chemistry.orguniss.it

A notable microwave-assisted method allows for the direct synthesis of sulfonamides from sulfonic acids or their sodium salts. organic-chemistry.org This process involves a two-step microwave irradiation sequence. First, the sulfonic acid is activated with 2,4,6-trichloro- nih.govfigshare.com-triazine (TCT). The resulting intermediate is then reacted with an amine under microwave irradiation to afford the desired sulfonamide. organic-chemistry.org This approach avoids the isolation of sulfonyl chloride intermediates and simplifies the purification process. organic-chemistry.org The method has demonstrated a broad substrate scope, tolerating a variety of sulfonic acids and amines. organic-chemistry.org

Microwave irradiation has also been utilized in the synthesis of bioactive sulfonamide derivatives, such as 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide derivatives. cu.edu.trnih.gov The use of microwave energy in these syntheses leads to significantly shorter reaction times and efficient formation of the target compounds. cu.edu.trnih.gov

ReactantsKey FeaturesProductReference
Sulfonic acids/salts and AminesDirect synthesis, avoids sulfonyl chloride isolation, rapidSulfonamides organic-chemistry.org
para-hydrazinobenzenesulfonamide hydrochloride and Chalcone derivativesSynthesis of bioactive pyrazoline-benzenesulfonamides, short reaction times4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamides cu.edu.trnih.gov

Cascade Reactions and Ring Expansion Approaches

Cascade reactions, also known as tandem or domino reactions, are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation. These reactions are particularly useful for the construction of complex molecular architectures, such as those found in piperidine derivatives.

One example of a cascade reaction leading to piperidine synthesis is the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes. nih.gov This process involves an acid-mediated alkyne functionalization, enamine formation, and subsequent reduction to form the piperidine ring. nih.gov Complex radical cascades have also been employed, involving successive cyclizations to construct the piperidine skeleton. nih.gov

Ring expansion approaches provide a powerful method for the synthesis of medium-sized rings, which can be challenging to form using traditional cyclization methods. whiterose.ac.uknih.gov Cascade ring expansion reactions have been developed that proceed exclusively through normal-sized ring (5-7 membered) cyclization steps, followed by in situ rearrangement to a larger ring. whiterose.ac.uknih.gov This strategy avoids the entropically disfavored direct formation of medium-sized rings. whiterose.ac.uknih.gov Such approaches have been utilized to synthesize azepanes from linear olefinic aziridines. whiterose.ac.uk

StrategyKey FeaturesProductReference
Cascade ReactionIntramolecular 6-endo-dig reductive hydroamination/cyclizationPiperidines nih.gov
Cascade ReactionComplex radical cascade, successive cyclizationsPiperidines nih.gov
Ring ExpansionCascade reaction proceeding through normal-sized ring cyclization and rearrangementMedium-sized rings (e.g., azepanes) whiterose.ac.uknih.gov

Stereoselective and Enantioselective Synthesis

The synthesis of chiral piperidines is a significant area of research due to their prevalence in bioactive molecules. While specific methods for the direct enantioselective synthesis of this compound are not extensively detailed in the literature, general strategies for creating chiral 4-hydroxypiperidines can be applied. These methods often involve the asymmetric reduction of a prochiral ketone or the use of chiral auxiliaries and catalysts.

One potential approach involves the chemo-enzymatic dearomatization of activated pyridines. This method can produce substituted piperidines with high stereochemical precision through a one-pot amine oxidase/ene imine reductase cascade. Another strategy is the asymmetric synthesis of functionalized piperidinone skeletons, which can be achieved through multi-component cascade couplings involving chiral nitro diesters. Subsequent stereoselective reduction of the ketone would yield the desired chiral 4-hydroxypiperidine scaffold. Furthermore, diastereoselective methods, such as the aza-Prins cyclization, can be employed to produce cis-4-hydroxypiperidines.

These general methodologies highlight potential pathways to access enantiomerically enriched this compound, which would be crucial for the development of stereospecific therapeutic agents.

Derivatization and Functionalization of this compound and its Core Scaffolds

The this compound scaffold possesses three primary sites for chemical modification: the hydroxyl group, the piperidine nitrogen, and the sulfonamide group. This allows for the generation of a wide array of derivatives with potentially diverse biological activities.

The secondary hydroxyl group at the C-4 position of the piperidine ring is a key site for derivatization. Standard organic transformations can be readily applied to modify this functional group.

Esterification: The hydroxyl group can be converted to an ester through reaction with various acylating agents such as acid chlorides or anhydrides. This modification is often employed to enhance the lipophilicity of a molecule, which can influence its pharmacokinetic properties.

Nucleophilic Substitution: The hydroxyl group can also be transformed into a good leaving group, for example, by conversion to a tosylate or mesylate. This facilitates subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups at the C-4 position, including azides, halides, and various carbon and heteroatom nucleophiles.

A summary of potential reactions at the hydroxyl group is presented in the table below.

Reaction TypeReagentsProduct Functional Group
EsterificationAcyl chloride, Acid anhydride (B1165640)Ester
EtherificationAlkyl halide, BaseEther
MesylationMesyl chloride, BaseMesylate
TosylationTosyl chloride, BaseTosylate
Nucleophilic SubstitutionAzide, Halide, CyanideAzide, Halide, Nitrile

While the piperidine nitrogen in this compound is part of a sulfonamide and thus less nucleophilic than a free amine, it can still undergo certain functionalization reactions. However, in many synthetic strategies, the sulfonamide group is introduced at a later stage, allowing for more extensive modification of the piperidine nitrogen in precursor molecules. For instance, N-Boc protected 4-hydroxypiperidine is a common intermediate where the Boc group can be removed and the resulting secondary amine can be subjected to a variety of transformations. nih.gov

These transformations include alkylation, acylation, and reductive amination, allowing for the introduction of diverse substituents on the piperidine nitrogen. Subsequently, the sulfonamide moiety can be installed to yield the final desired product. This approach provides a versatile route to a wide range of N-substituted this compound derivatives. nih.govresearchgate.net

The sulfonamide group itself offers opportunities for modification. The hydrogen atoms on the sulfonamide nitrogen can be substituted, although this is less common than modifications at other sites. A more versatile approach involves the synthesis of analogs with different substituents on the sulfur atom. This is typically achieved by using different sulfonyl chlorides in the initial synthesis of the this compound core. For example, reacting 4-hydroxypiperidine with arylsulfonyl chlorides bearing different substituents on the aromatic ring would lead to a library of compounds with a modified sulfonamide moiety. nih.gov

Recent advances have also demonstrated that primary sulfonamides can be activated by reagents like Pyry-BF4, converting them into sulfonyl chlorides under mild conditions. nih.gov This allows for subsequent reactions with various nucleophiles to generate more complex sulfonamide derivatives.

A more advanced modification of the sulfonamide moiety involves its conversion to a sulfonimidate. Sulfonimidamides, aza-analogues of sulfonamides, are of growing interest in medicinal chemistry. nih.govnih.gov The synthesis of sulfonimidamides can proceed through the formation of a sulfonimidoyl chloride intermediate from the corresponding sulfonamide. rsc.org This intermediate can then react with various amines to yield the desired sulfonimidamide.

Another approach involves the direct synthesis of sulfonimidamides from sulfinamides via oxidation. nih.gov The generation of sulfonimidates from N-silylated sulfonamides and dihalophosphoranes has also been reported. acs.org These methods provide a pathway to introduce a nitrogen-based substituent in place of one of the sulfonyl oxygens, creating a chiral sulfur center and offering another point of diversification for the this compound scaffold.

Starting MaterialReagent(s)IntermediateProduct
SulfonamideChlorinating agent, AmineSulfonimidoyl chlorideSulfonimidamide
SulfinamideOxidizing agent, Amine-Sulfonimidamide
N-Silylated sulfonamideDihalophosphorane-Sulfonimidoyl halide

Analytical and Spectroscopic Characterization Techniques

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, offers profound insights into the functional groups and bonding arrangements within the 4-Hydroxypiperidine-1-sulfonamide molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a cornerstone technique for identifying the characteristic vibrational modes of the functional groups present in this compound. The analysis of its FT-IR spectrum reveals distinct absorption bands that correspond to specific molecular vibrations.

Key vibrational frequencies for sulfonamides typically include strong asymmetric and symmetric stretching vibrations of the S=O bonds, which are expected in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The S-N stretching vibration is generally observed in the 900-800 cm⁻¹ range. Furthermore, the presence of the hydroxyl (-OH) group is confirmed by a broad absorption band in the high-frequency region, typically around 3400-3200 cm⁻¹, indicative of O-H stretching. The N-H stretching of the sulfonamide group may also appear in this region. The C-H stretching vibrations of the piperidine (B6355638) ring are expected in the 3000-2850 cm⁻¹ range, while C-N and C-C stretching vibrations, along with various bending modes, contribute to the fingerprint region of the spectrum, below 1500 cm⁻¹.

A detailed analysis of the FT-IR spectrum for a related compound, 4-hydroxypiperidine (B117109), shows characteristic peaks that provide a basis for comparison. chemicalbook.comnist.gov For instance, the O-H stretch and N-H stretch are prominent features, alongside the aliphatic C-H stretches.

Table 1: Predicted FT-IR Spectral Data for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)
O-H Stretch~3400-3200 (broad)
N-H Stretch (Sulfonamide)~3300-3200
C-H Stretch (Aliphatic)~3000-2850
S=O Asymmetric Stretch~1350
S=O Symmetric Stretch~1160
C-N Stretch~1200-1100
S-N Stretch~900-850

Note: This table is based on typical ranges for the respective functional groups and requires experimental verification for this compound.

Fourier-Transform Raman (FT-Raman) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and three-dimensional structure of this compound in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities in various NMR experiments, a complete picture of the molecule's proton and carbon framework can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment in the molecule. The proton of the hydroxyl group (-OH) would typically appear as a broad singlet, with its chemical shift being concentration and solvent dependent. The proton on the nitrogen of the sulfonamide group (-SO₂NH₂) would also likely present as a broad singlet.

The protons on the piperidine ring would give rise to a more complex set of signals. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would be a multiplet, with its chemical shift influenced by the electronegativity of the adjacent oxygen atom. The protons on the carbons adjacent to the nitrogen atom (α-protons) would be deshielded and appear as multiplets at a lower field compared to the other ring protons (β-protons). The coupling between adjacent, non-equivalent protons would provide valuable information about their relative stereochemistry.

While specific experimental ¹H NMR data for this compound is not available in the cited literature, data for analogous sulfonamide and piperidine structures can provide expected chemical shift ranges. rsc.org

Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
-OHVariable (e.g., 1.5-4.0)Broad Singlet
-SO₂NH₂Variable (e.g., 5.0-8.0)Broad Singlet
CH-OH (H-4)~3.5-4.0Multiplet
CH₂-N (H-2, H-6)~3.0-3.5 (axial & equatorial)Multiplets
CH₂-C (H-3, H-5)~1.5-2.0 (axial & equatorial)Multiplets

Note: These are predicted values and are subject to experimental conditions such as solvent and temperature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal. The carbon atom attached to the hydroxyl group (C-4) is expected to have a chemical shift in the range of 60-70 ppm. The carbon atoms adjacent to the nitrogen atom (C-2 and C-6) would appear in the region of 40-50 ppm. The remaining carbon atoms of the piperidine ring (C-3 and C-5) would be found at a higher field, typically in the 30-40 ppm range.

Analysis of related sulfonamides indicates that the chemical shifts of the piperidine ring carbons are influenced by the sulfonamide group. rsc.org

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-4 (CH-OH)~60-70
C-2, C-6 (CH₂-N)~40-50
C-3, C-5 (CH₂-C)~30-40

Note: These are predicted values and require experimental confirmation.

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern. For this compound, electrospray ionization (ESI) is a common technique that generates protonated molecules [M+H]⁺ or other adducts.

Predicted mass spectrometry data for this compound shows several possible adducts that can be detected. These predictions are crucial for identifying the compound in a sample mixture.

Adductm/z (Predicted)
[M+H]⁺181.06415
[M+Na]⁺203.04609
[M+NH₄]⁺198.09069
[M+K]⁺219.02003
[M-H]⁻179.04959
[M+H-H₂O]⁺163.05413

Data sourced from PubChem CID 45080590. The table is interactive; click to sort by m/z value. nih.gov

Structural elucidation is further achieved through tandem mass spectrometry (MS/MS), which involves the fragmentation of a selected precursor ion (like the [M+H]⁺ ion). The fragmentation of sulfonamides is well-studied. A common and diagnostic fragmentation pathway involves the cleavage of the S-N bond researchgate.netresearchgate.net. This cleavage can result in the formation of a resonance-stabilized nitrogen radical cation researchgate.net. Another characteristic fragmentation is the neutral loss of sulfur dioxide (SO₂), which often occurs via an intramolecular rearrangement nih.gov. For this compound, fragmentation would likely involve the loss of the SO₂NH₂ group or cleavage of the piperidine ring, providing definitive structural information. The study of these fragmentation patterns is essential for distinguishing it from isomeric structures and for its quantification in complex matrices acs.orgrsc.org.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline form. While a specific crystal structure for this compound has not been detailed in the cited literature, the expected structural features can be predicted based on studies of related sulfonamide and piperidine compounds acs.orgresearchgate.netnih.gov.

In the solid state, the piperidine ring is expected to adopt a stable chair conformation, which is the most common conformation for such six-membered rings nih.gov. The hydroxyl group at the C-4 position would likely be in either an axial or equatorial position, which would be resolved by the crystallographic analysis.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For 4-Hydroxypiperidine-1-sulfonamide, DFT calculations, particularly using the B3LYP functional with a 6-311G(d,p) basis set, are instrumental in elucidating its structural and electronic characteristics. nih.gov

Geometry Optimization and Conformational Analysis

The geometry of this compound is characterized by the piperidine (B6355638) ring, which can adopt several conformations. The most stable conformations are typically the chair forms, with the substituents in either axial or equatorial positions. The presence of the hydroxyl and sulfonamide groups influences the conformational preference.

Computational studies on the related molecule, 4-hydroxypiperidine (B117109), have shown that the chair conformation is the most stable. nih.gov For this compound, it is anticipated that two primary chair conformations would exist, one with the hydroxyl group in the axial position and the other with it in the equatorial position. The large sulfonamide group at the nitrogen atom is expected to have a significant impact on the ring's geometry and the relative energies of these conformers. Ab initio gradient geometry refinements at the HF/4-21G level have been successfully used to determine the geometries of various conformations of peptides, and similar methods can be applied here.

The conformational analysis aims to identify the global minimum energy structure, which corresponds to the most stable arrangement of the atoms in the molecule. The relative energies of different conformers can be calculated to determine their population distribution at a given temperature.

Table 1: Calculated Geometric Parameters for the Chair Conformation of 4-Hydroxypiperidine (Illustrative)

ParameterBond Length (Å) / Bond Angle (°)
C-C (average)1.53
C-N (average)1.47
C-O1.43
O-H0.96
C-N-C111.5
C-C-N110.8
C-C-O110.2

Note: This table is illustrative and based on typical values for similar structures. Actual values for this compound would require specific calculations.

Electronic Structure Analysis (HOMO-LUMO)

The electronic structure of a molecule is fundamental to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. nih.govnih.gov

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a more reactive molecule. nih.govnih.gov For this compound, the electron-withdrawing nature of the sulfonamide group is expected to lower the energy of the HOMO and potentially alter the HOMO-LUMO gap compared to 4-hydroxypiperidine. nih.gov TD-DFT calculations can be employed to determine the energies of these frontier orbitals. nih.gov

Table 2: Calculated HOMO-LUMO Energies and Related Parameters (Illustrative)

ParameterEnergy (eV)
E(HOMO)-6.5
E(LUMO)2.1
HOMO-LUMO Gap (ΔE)8.6
Ionization Potential6.5
Electron Affinity-2.1
Electronegativity2.2
Chemical Hardness4.3

Note: This table presents illustrative values. The actual values for this compound would need to be determined through specific DFT calculations.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from occupied Lewis-type orbitals (bonds and lone pairs) to unoccupied non-Lewis-type orbitals (antibonding and Rydberg orbitals). These interactions, known as hyperconjugative interactions, contribute to the stability of the molecule. nih.govnih.gov

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values.

Typically, red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, indicating sites for nucleophilic attack. Green and yellow regions correspond to intermediate potentials. For this compound, the MEP map is expected to show negative potential around the oxygen atoms of the hydroxyl and sulfonamide groups, making them likely sites for interaction with electrophiles. The hydrogen atoms of the amine and hydroxyl groups would exhibit positive potential.

Vibrational Frequency Predictions and Assignments

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies using DFT methods, a theoretical spectrum can be generated. These calculated frequencies are often scaled to better match experimental data. The assignment of the calculated vibrational modes to specific bond stretches, bends, and torsions provides a detailed understanding of the molecule's vibrational behavior. nih.gov

For this compound, the vibrational spectrum will exhibit characteristic peaks corresponding to the functional groups present. For example, the O-H stretching of the hydroxyl group, the N-H stretching of the sulfonamide, the S=O stretching of the sulfonamide, and the various C-H, C-N, and C-C stretching and bending modes of the piperidine ring would all be identifiable. The assignments can be carried out with the help of normal coordinate analysis (NCA) following methodologies like the Scaled Quantum Mechanical Force Field (SQMFF). nih.gov

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques, such as molecular dynamics (MD), provide a means to study the dynamic behavior of molecules over time. These methods are particularly useful for exploring the conformational flexibility and intermolecular interactions of a molecule in different environments.

For this compound, MD simulations can be employed to investigate its behavior in solution, providing insights into its solvation and how it interacts with solvent molecules. By simulating the molecule over a period of time, one can observe conformational changes and identify the most populated conformational states. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. The choice of force field is crucial for the accuracy of the simulation. nih.govmdpi.com

Furthermore, molecular dynamics simulations can be used to study the interactions of this compound with biological macromolecules, such as proteins, which can be crucial for understanding its potential pharmacological activity. nih.govnih.gov

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as this compound, to a macromolecular target, typically a protein. The insights gained from docking studies can guide the design of more potent and selective inhibitors. mdpi.com

While specific molecular docking studies for this compound are not extensively available in the public domain, research on closely related sulfonamide-containing piperidine derivatives provides significant insights into their potential ligand-target interactions. For instance, a study on a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as inhibitors of human carbonic anhydrases (hCAs) offers a valuable model for understanding how this compound might bind to this enzyme family. nih.gov

In that study, docking simulations revealed that the benzenesulfonamide (B165840) moiety of the inhibitors inserts deeply into the active site of the hCA isoforms. The sulfonamide group directly coordinates with the catalytic zinc ion (Zn²⁺), a hallmark interaction for sulfonamide-based CA inhibitors. This primary binding is further stabilized by a network of hydrogen bonds with key amino acid residues, such as Thr199. nih.gov The piperidine ring and its substituents extend into other regions of the active site, where they can form additional hydrophobic and van der Waals interactions, influencing the inhibitor's potency and selectivity for different CA isoforms. nih.gov

A summary of typical interactions observed for related piperidine sulfonamides in the active site of carbonic anhydrase is presented below:

Interacting Ligand MoietyTarget Residues/ComponentsType of Interaction
Sulfonamide GroupZn²⁺ IonCoordination
Sulfonamide GroupThr199Hydrogen Bond
Benzene (B151609) Ring (in analogs)Val121, Leu198Hydrophobic
Piperidine RingVarious active site residuesVan der Waals

This table is based on the interactions of closely related 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides with human carbonic anhydrase isoforms. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful computational method to study the physical movement of atoms and molecules over time. researchgate.netmdpi.com This technique complements molecular docking by offering a dynamic view of the ligand-receptor complex, assessing its stability, and characterizing the intricate network of interactions under simulated physiological conditions. nih.govnih.gov

For sulfonamide-based inhibitors, including those with a 4-hydroxypiperidine scaffold, MD simulations can validate the binding poses predicted by docking and reveal subtle conformational changes in both the ligand and the protein that influence binding affinity. nih.gov For example, in studies of related 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides targeting carbonic anhydrases, MD simulations have been employed to confirm the stability of the ligand within the active site. nih.gov

These simulations typically show that the critical interactions, such as the coordination of the sulfonamide group to the zinc ion and the hydrogen bonds with key residues like Thr199, are maintained throughout the simulation period. nih.gov The root-mean-square deviation (RMSD) of the ligand's atomic positions is often monitored to assess its stability; a low and stable RMSD value suggests that the ligand remains tightly bound in its initial docked conformation. mdpi.com Furthermore, MD simulations can elucidate the role of water molecules in mediating ligand-protein interactions and provide insights into the flexibility of different regions of the protein upon ligand binding. mdpi.com

A typical MD simulation protocol for a ligand-protein complex involves several steps:

Simulation StepDescriptionTypical Duration
System PreparationThe docked complex is placed in a simulation box with explicit solvent (water) and ions to neutralize the system.-
MinimizationThe energy of the system is minimized to remove steric clashes and unfavorable contacts.Thousands of steps
EquilibrationThe system is gradually heated to the desired temperature and the pressure is adjusted to simulate physiological conditions.Nanoseconds (ns)
Production RunThe simulation is run for an extended period to collect data on the trajectory of the atoms.Tens to hundreds of ns

The analysis of the production run can provide valuable information on the stability of the complex and the key interactions driving the binding event. mdpi.com

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comnih.govnih.gov It provides a graphical representation of the regions of close contact between neighboring molecules, offering insights into the nature and strength of interactions such as hydrogen bonds, van der Waals forces, and other non-covalent contacts that stabilize the crystal structure. mdpi.com

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding pro-crystal. The analysis often involves mapping different properties onto this surface, such as the normalized contact distance (dnorm), which highlights intermolecular contacts shorter than, equal to, or longer than the van der Waals radii. mdpi.com Red spots on the dnorm map indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent weaker or no contacts. mdpi.com

For a molecule like this compound, Hirshfeld surface analysis would be expected to reveal the following key interactions:

O-H···O Hydrogen Bonds: Strong interactions involving the hydroxyl group and the sulfonyl oxygens of neighboring molecules.

N-H···O Hydrogen Bonds: Interactions between the sulfonamide N-H group and the hydroxyl or sulfonyl oxygens.

H···H Contacts: A significant portion of the surface would be involved in van der Waals contacts between hydrogen atoms on the piperidine rings.

C-H···O Contacts: Weaker hydrogen bonding interactions between the C-H bonds of the piperidine ring and oxygen atoms.

A study on a related piperidine derivative, (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine, demonstrated the utility of Hirshfeld analysis in quantifying intermolecular contacts, including C-H···Cl and N-H···Cl hydrogen bonds, which stabilized its crystal structure. nih.gov Although the specific interactions would differ for this compound due to the presence of hydroxyl and sulfonamide groups, the methodology provides a powerful framework for understanding its solid-state architecture.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the activity of new or untested compounds. nih.gov

For sulfonamide derivatives, QSAR has been widely applied to understand the structural requirements for their inhibitory activity against various targets, such as carbonic anhydrases. nih.govebi.ac.uk In a typical QSAR study on sulfonamide inhibitors, a dataset of compounds with known inhibitory activities is used to develop a model. The molecular structures are used to calculate a wide range of descriptors, including:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Electronic descriptors: These relate to the electronic properties, such as partial charges and polarizability.

Steric descriptors: These describe the size and shape of the molecule.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule, often represented by LogP.

Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to build a model that correlates a subset of these descriptors with the observed biological activity. nih.gov

A hypothetical QSAR model for sulfonamide inhibitors might take the following general form:

pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and the descriptors are physicochemical properties of the molecules. The coefficients (cn) indicate the positive or negative contribution of each descriptor to the biological activity.

Cheminformatics and Database Mining (e.g., ChEMBL, SureChEMBL)

Cheminformatics and the mining of chemical databases are essential for modern drug discovery and chemical biology research. nih.gov Large, publicly accessible databases like ChEMBL and SureChEMBL serve as invaluable repositories of chemical and biological data. nih.govdrugbank.com

ChEMBL is a manually curated database of bioactive molecules with drug-like properties, containing information on compounds, their biological targets, and their bioactivities. uni.luscienceopen.com A search for this compound in ChEMBL and related databases like PubChem reveals basic information about the compound, such as its molecular formula, structure, and predicted physicochemical properties. researchgate.net While extensive bioactivity data for this specific compound may not be publicly available in ChEMBL, the database can be mined for the activity of structurally similar compounds containing the piperidine sulfonamide scaffold. This can help in identifying potential biological targets and understanding the structure-activity relationships within this chemical class.

SureChEMBL is a large-scale, chemically annotated patent database. nih.govdrugbank.com Mining SureChEMBL can reveal if this compound or its derivatives have been included in patent applications, which can provide clues about its potential therapeutic applications and the novelty of related chemical structures. The database links chemical structures extracted from patents to the patent documents themselves, allowing researchers to investigate the context in which a compound is claimed. nih.gov

The following table summarizes the kind of information that can be obtained from these databases for a compound like this compound:

DatabaseInformation Available
ChEMBL Compound properties (e.g., molecular weight, LogP), bioactivity data for related compounds, target information for related compounds. nih.govuni.lu
SureChEMBL Patent information, association of the compound with specific patent documents, chemical structures claimed in patents. nih.govdrugbank.com
PubChem Compound identity, physicochemical properties, structural information, links to literature and patents. researchgate.net

Mining these databases is a critical first step in many computational and theoretical investigations, providing the foundational data needed for activities like virtual screening, QSAR model building, and identifying novel areas of chemical space to explore.

Research Applications and Structure Activity Relationship Studies

A Flexible Building Block in Organic Synthesis

The chemical architecture of 4-Hydroxypiperidine-1-sulfonamide, featuring a hydroxyl group and a sulfonamide moiety attached to a piperidine (B6355638) ring, makes it a highly useful intermediate in the synthesis of a wide array of chemical structures. chemimpex.comchemicalbook.comchemicalbook.cominnospk.comgoogle.comsigmaaldrich.comtcichemicals.com

Paving the Way for Complex Heterocyclic Systems

The piperidine ring is a common motif in a vast number of biologically active compounds and natural products. researchgate.netnih.gov The presence of both a nucleophilic hydroxyl group and an activatable sulfonamide group in this compound provides multiple reaction sites. This allows chemists to construct more complex heterocyclic systems through various chemical transformations. For instance, the hydroxyl group can be used as a handle for further functionalization or as a directing group in stereoselective reactions. The sulfonamide nitrogen can also participate in cyclization reactions, leading to the formation of fused or spirocyclic ring systems. nih.gov

An Intermediate for Diverse Chemical Entities

The utility of this compound extends to its role as a key intermediate in the synthesis of a diverse range of chemical entities. Its structural components can be found in various classes of organic compounds. researchgate.netmdpi.comnih.gov For example, derivatives of 4-hydroxypiperidine (B117109) are used in the preparation of analgesics and other therapeutic agents. chemimpex.comresearchgate.netnih.gov The sulfonamide portion is a well-established pharmacophore found in numerous drugs. nih.govhilarispublisher.comnih.gov By combining these two key features, this compound provides a ready-made scaffold that can be elaborated upon to generate libraries of compounds for screening in drug discovery and materials science.

A Significant Contributor to Medicinal Chemistry Research

The sulfonamide-piperidine scaffold has garnered significant attention in medicinal chemistry due to its presence in a variety of bioactive molecules. researchgate.netresearchgate.netnih.govhilarispublisher.comresearchgate.net This framework offers a unique combination of structural rigidity and flexibility, along with opportunities for hydrogen bonding and other intermolecular interactions that are crucial for binding to biological targets.

Guiding the Design of Bioactive Molecules

The principles of rational drug design often rely on the use of established pharmacophores and privileged structures that are known to interact with specific biological targets. nih.govmdpi.com The sulfonamide-piperidine motif is one such privileged scaffold. researchgate.netnih.govnih.gov Its components have been independently associated with a wide range of biological activities. Sulfonamides are a well-known class of antibacterial agents, and also exhibit anticancer, antiviral, and anti-inflammatory properties. nih.govnih.govnih.gov The piperidine ring is a ubiquitous feature in many approved drugs, particularly those targeting the central nervous system. nih.govnih.gov The combination of these two moieties in this compound provides a starting point for designing new molecules with desired biological activities. researchgate.netmdpi.comnih.gov Structure-activity relationship (SAR) studies on sulfonamide-piperidine derivatives have shown that modifications to the piperidine ring and the sulfonamide group can significantly influence potency and selectivity. researchgate.netyoutube.comyoutube.comslideshare.net

Modulating Enzyme Activity with Sulfonamide-Piperidine Scaffolds

The sulfonamide group is a known zinc-binding group and can interact with the active sites of various metalloenzymes. mdpi.comnih.gov The piperidine ring can provide additional interactions with the enzyme's binding pocket, enhancing affinity and selectivity. This has led to the exploration of sulfonamide-piperidine derivatives as inhibitors of several enzyme classes.

Dihydropteroate (B1496061) synthase (DHPS) is a key enzyme in the folate biosynthesis pathway of bacteria, which is essential for their survival. nih.govnih.govwikipedia.orgresearchgate.net Sulfonamide antibiotics function by competitively inhibiting DHPS. nih.govwikipedia.orgresearchgate.net Research has shown that incorporating a piperidine ring into a sulfonamide structure can lead to potent DHPS inhibitors. researchgate.netnih.gov Molecular docking studies have helped to elucidate the binding modes of these inhibitors within the DHPS active site, providing a rationale for their activity. nih.govmdpi.com These studies have shown that the sulfonamide group interacts with key residues in the active site, while the piperidine moiety can occupy adjacent pockets, leading to enhanced binding affinity. nih.govnih.govnih.gov The development of novel sulfonamide derivatives containing a piperidine moiety continues to be an active area of research in the quest for new antibacterial agents to combat drug-resistant bacteria. researchgate.netnih.govnih.gov

Carbonic Anhydrase Inhibition Research

Derivatives of this compound have been investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that play crucial roles in various physiological and pathological processes. nih.govmdpi.com The sulfonamide group is a key pharmacophore that binds to the zinc ion in the active site of CA enzymes. mdpi.com

Research has focused on synthesizing and evaluating a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, which incorporate the this compound structural motif, for their inhibitory activity against several human carbonic anhydrase (hCA) isoforms. nih.gov Specifically, the inhibitory effects on the cytosolic isoforms hCA I and hCA II, and the transmembrane tumor-associated isoforms hCA IX and hCA XII, have been a primary area of investigation. nih.gov

Studies have revealed that modifications to the piperidine and benzoyl moieties can lead to potent and selective inhibitors. For instance, a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides derived from substituted piperazines and benzylamines demonstrated inhibitory activity in the nanomolar range against hCA I, II, IX, and XII. nih.gov Notably, some compounds exhibited selectivity towards the cytosolic hCA II isoform, as well as the tumor-associated hCA IX and XII isoforms. nih.gov

The following table summarizes the inhibitory activities (Ki) of selected 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives against different hCA isoforms.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
5 -5.8--
6 -3.70.9-
9 -5.6--
10 -4.4--
11 ----
15 ----
16 --0.8-
20 --0.9-
AAZ (Acetazolamide) 25012255.7

Data sourced from a study on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides. nih.gov

Further research into benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamide moieties has also shown promising results, with some compounds displaying higher activity than the reference drug acetazolamide (B1664987) against hCA I. nih.gov

Other Enzyme Inhibition Studies (e.g., COX, HIV Protease, Cysteine Protease, Carbonyl Reductase I)

The structural framework of this compound has been utilized in the design of inhibitors for a variety of other enzymes beyond carbonic anhydrases.

HIV Protease: Non-peptidic HIV protease inhibitors have been developed by incorporating a sulfonamide functionality into 4-hydroxy-2-pyrone scaffolds. nih.gov Structure-activity relationship studies revealed that replacing a carboxamide with a sulfonamide group led to a new series of inhibitors with enhanced enzyme binding affinity and antiviral activity. nih.gov The most active diastereomer of a sulfonamide-containing pyrone exhibited a Ki of 0.5 nM and an IC50 of 0.6 nM, highlighting the potential of this class of compounds in HIV therapy. nih.gov

Histone Deacetylase (HDAC): A series of N-substituted 4-alkylpiperidine hydroxamic acids, which can be considered derivatives of the 4-hydroxypiperidine scaffold, have been investigated as HDAC inhibitors. nih.gov SAR studies focusing on compounds bearing a sulfonyl group on the piperidine nitrogen, including both sulfonamides and sulfonyl ureas, led to the identification of submicromolar inhibitors with antiproliferative activity on colon carcinoma cells. nih.gov

Matrix Metalloproteinases (MMPs): A quantitative structure-activity relationship (QSAR) study was conducted on piperidine sulfonamide aryl hydroxamic acid analogs as inhibitors of MMP-2 and MMP-13. nih.gov The study found a significant correlation between the inhibitory potencies and the hydrophobic properties of the molecules, suggesting that hydrophobic interactions play a crucial role in the binding to these enzymes. nih.gov

Exploration of Neurotransmitter System Modulation

The 4-hydroxypiperidine moiety is a common structural feature in compounds targeting various neurotransmitter systems. nih.govnih.govnih.gov While direct studies on this compound itself in this context are limited, the exploration of related structures provides valuable insights.

Derivatives of 4-hydroxypiperidine have been synthesized and evaluated as histamine (B1213489) H3 receptor antagonists. nih.gov Structure-activity relationship studies of 4-hydroxypiperidine derivatives showed that the nature of the substituent on the piperidine nitrogen significantly influences potency. nih.gov For example, a benzofuranylmethyl substituent resulted in a highly potent compound. nih.gov

Furthermore, new series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives with substitutions at the nitrogen atom have been synthesized and tested for their analgesic and hypotensive activities. nih.gov These studies demonstrate the potential of modifying the 4-hydroxypiperidine core to develop agents that modulate central nervous system functions.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The systematic investigation of how chemical structure relates to biological activity (SAR) and physicochemical properties (SPR) is fundamental to the development of novel therapeutic and agrochemical agents based on the this compound scaffold.

Impact of Substituent Modifications on Biological Activity

Modifications to the core structure of this compound have a profound impact on biological activity.

In the context of carbonic anhydrase inhibitors , the nature of the substituent on the sulfonamide nitrogen and the piperidine ring dictates potency and selectivity. For instance, in a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, the introduction of a 4-methoxyphenyl (B3050149) group resulted in a compound with high activity against the hCA II isoform (Ki = 3.7 nM). nih.gov Shifting the methoxy (B1213986) group to the 3-position or replacing it with a halogen slightly reduced the activity. nih.gov

In the development of bactericides , a series of sulfanilamide (B372717) derivatives containing a piperidine fragment were synthesized. nih.govnih.gov The bioassay results revealed that most of these compounds displayed excellent in vitro antibacterial potency against plant pathogens Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). nih.govnih.gov Specifically, the length of an alkyl tail attached to the piperidine moiety was found to be a critical determinant of activity. mdpi.com A diagram illustrating the structure-activity relationship analysis from one such study is shown below. nih.gov

In another study, replacing the sulfonamide bond with an amide linkage in a series of compounds led to a significant decrease in antibacterial activity, confirming the essential role of the sulfonamide group for this particular biological effect. mdpi.com

Conformational Flexibility and Reactivity Correlations

The conformational flexibility of the piperidine ring in this compound and its derivatives is a key factor influencing their interaction with biological targets. The ability of the ring to adopt different chair, boat, or twist-boat conformations can affect the spatial orientation of key functional groups, thereby influencing binding affinity and reactivity.

In the context of histamine H3 receptor antagonists, the flexibility of the piperidine ring in 4-hydroxypiperidine derivatives was compared to their 3-(amino)propyloxy analogues. drugdesign.org The higher activity observed for a cyclopentane (B165970) analog compared to a cyclohexane (B81311) analog in another study was attributed to the better flexibility of the five-membered ring when interacting with the receptor. drugdesign.org This highlights the importance of conformational analysis in understanding and predicting biological activity.

Applications in Agrochemical Research (e.g., bactericides)

The this compound scaffold has emerged as a promising lead structure in the development of novel agrochemicals, particularly bactericides for managing plant diseases. nih.govnih.govresearchgate.net

A novel series of sulfanilamide derivatives incorporating a piperidine fragment demonstrated excellent in vitro antibacterial potency against the plant pathogens Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). nih.govnih.gov One particular compound, designated as C4, exhibited outstanding inhibitory activity against Xoo with an EC50 value of 2.02 µg/mL, which was significantly better than commercial agents like bismerthiazol (B1226852) and thiodiazole copper. nih.gov

The proposed mechanism of action for these sulfonamide derivatives involves the inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway. nih.govnih.gov By competitively binding to the active site of DHPS, these compounds disrupt DNA replication and ultimately hinder bacterial growth. nih.gov Additionally, some of these compounds have been shown to damage the bacterial cell membrane. nih.gov

In vivo assays have demonstrated that these novel bactericides can provide acceptable curative and protective activities against rice bacterial blight. nih.govresearchgate.net These findings underscore the potential of this compound derivatives as effective tools in the management of plant bacterial diseases. nih.gov

The piperidine ring and the sulfonamide group are independently recognized as "privileged structures" in medicinal chemistry, meaning they are frequently found in approved drugs and clinical candidates. nih.gov The combination of these two moieties in a single molecule creates a versatile scaffold with potential applications across different therapeutic targets.

Research Applications

Derivatives of piperidine-sulfonamide have been investigated for a range of pharmacological activities, including antibacterial, enzyme inhibitory, and analgesic effects.

Antibacterial Agents: Sulfonamide-containing compounds have a long history as antibacterial agents. mdpi.comnih.gov Their mechanism of action typically involves the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. mdpi.comnih.gov Research into novel sulfonamide derivatives containing a piperidine moiety has shown promising results against various plant pathogenic bacteria, such as Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri. mdpi.comnih.gov In some cases, these compounds have demonstrated superior efficacy compared to existing commercial bactericides. nih.gov The 4-hydroxy group on the piperidine ring of this compound could potentially enhance solubility and provide an additional point for interaction with biological targets, possibly influencing its antibacterial spectrum and potency.

Enzyme Inhibitors: The sulfonamide group is a key pharmacophore in a variety of enzyme inhibitors. A notable example is its role in carbonic anhydrase (CA) inhibitors. nih.gov CAs are a family of metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. Studies on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have revealed potent inhibitory activity against several human CA isoforms, with some compounds exhibiting low nanomolar efficacy. nih.gov The 4-hydroxypiperidine core within this scaffold can influence the orientation of the molecule within the enzyme's active site, thereby affecting potency and selectivity.

Analgesic and Neurological Applications: Piperidine derivatives are well-represented in centrally acting drugs, including analgesics. researchgate.netnih.govnih.gov The piperidine moiety is a core component of many opioids. Research on 4-hydroxypiperidine derivatives has explored their potential as analgesic compounds. researchgate.netnih.gov For instance, certain substituted phenacyl derivatives of 4-hydroxypiperidine have shown analgesic properties in preclinical models. researchgate.net The sulfonamide group, when incorporated into such structures, can modulate physicochemical properties like lipophilicity and hydrogen bonding capacity, which are crucial for crossing the blood-brain barrier and interacting with neurological targets.

Structure-Activity Relationship (SAR) Studies

The biological activity of piperidine-sulfonamide derivatives is highly dependent on the nature and position of substituents on both the piperidine ring and the sulfonamide group.

For antibacterial sulfonamides, a free para-amino group on the benzene (B151609) ring of the benzenesulfonamide (B165840) portion is often crucial for activity, as it mimics the natural substrate, para-aminobenzoic acid (PABA). youtube.com However, in the case of this compound, the sulfonamide is directly attached to the piperidine nitrogen, lacking the typical aromatic amine. This suggests that its potential antibacterial mechanism might differ from classical sulfa drugs, or it could serve as a scaffold for further derivatization.

Studies on various N-substituted piperidine sulfonamides have shown that the nature of the substituent on the sulfonamide nitrogen can significantly impact biological activity. For instance, the introduction of heterocyclic rings can enhance potency. youtube.com In this compound, this position is unsubstituted, which may be optimal for some targets but could be a point for future chemical modification to tune activity and selectivity.

The following table summarizes the biological activities of some representative piperidine-sulfonamide derivatives from the literature, highlighting the influence of different structural modifications.

Compound ClassTarget/ApplicationKey Structural FeaturesObserved ActivityReference(s)
Sulfanilamide derivatives with piperidine fragmentsAntibacterial (plant pathogens)Varied alkyl chains on the sulfonamideEC50 values in the low µg/mL range against Xoo and Xac nih.gov
1-(4-sulfamoylbenzoyl)piperidine-4-carboxamidesCarbonic Anhydrase InhibitionSubstituted piperazine/benzylamine at the 4-positionNanomolar inhibition of hCA I, II, IX, and XII nih.gov
Substituted phenacyl derivatives of 4-hydroxypiperidineAnalgesicHalogenated phenacyl groupsProtection against acetic acid-induced writhing in mice researchgate.net
4-(Piperidin-1-yl)aniline-based sulfonamidesEnzyme Inhibition (AChE, BChE, LOX)Various sulfonyl chlorides coupled with 4-(piperidin-1-yl)anilineModerate to good inhibitory potential, influenced by N-ethyl substitution researchgate.net

Emerging Research Directions and Future Perspectives

The scaffold of this compound stands at the intersection of several promising avenues in drug discovery. The versatility of the piperidine and sulfonamide moieties suggests that this compound could be a valuable starting point for developing novel therapeutic agents. nih.govnih.gov

Exploration of Novel Therapeutic Targets: While the traditional applications of sulfonamides as antibacterials and diuretics are well-established, their role in targeting other diseases is an active area of research. openaccesspub.org The sulfonamide group has been successfully incorporated into drugs for a wide range of conditions, including cancer, viral infections, and inflammatory diseases. mdpi.comnih.gov The this compound scaffold could be explored for its activity against these and other emerging targets. The ability of the sulfonamide moiety to act as a bioisostere for other functional groups, such as carboxylic acids, further expands its potential applications.

Focus on Selectivity and Reduced Off-Target Effects: A key challenge in drug development is achieving selectivity for the desired biological target to minimize side effects. The structural features of this compound, including the stereochemistry of the 4-hydroxy group and the potential for substitution on the sulfonamide nitrogen, offer opportunities for fine-tuning the molecule's three-dimensional shape and electronic properties. This can lead to the development of highly selective inhibitors for specific enzyme isoforms or receptor subtypes. For example, replacing a primary sulfonamide with a sulfoximine (B86345) has been shown to eliminate off-target carbonic anhydrase activity in some drug candidates. chemrxiv.org

Application in Agrochemicals: The demonstrated efficacy of piperidine-sulfonamide derivatives against plant pathogens highlights a promising future in the development of new agrochemicals. mdpi.comnih.gov With the growing need for new agents to combat resistance in agriculture, scaffolds like this compound could serve as a basis for the synthesis of novel bactericides and fungicides.

Development of Prodrugs and Targeted Delivery Systems: The 4-hydroxy group on the piperidine ring provides a convenient handle for the attachment of promoieties to create prodrugs. This strategy can be employed to improve the pharmacokinetic properties of the parent compound, such as solubility, stability, and bioavailability. Furthermore, the scaffold could be incorporated into targeted drug delivery systems to enhance its accumulation at the site of action, thereby increasing efficacy and reducing systemic toxicity.

Q & A

Q. What are the recommended synthetic routes for 4-Hydroxypiperidine-1-sulfonamide, and what experimental conditions optimize yield and purity?

Methodological Answer: Synthesis typically involves sulfonylation of 4-hydroxypiperidine using sulfonylating agents like sulfonyl chlorides. Key steps include:

  • Reagent Selection : Use anhydrous conditions with a base (e.g., triethylamine) to neutralize HCl byproducts.
  • Solvent Optimization : Polar aprotic solvents (e.g., dichloromethane or acetonitrile) enhance reaction efficiency at 0–25°C .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization improves purity. Monitor reaction progress via TLC or LC-MS .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound and verifying its structural integrity?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the piperidine ring structure, hydroxyl proton (δ\delta ~1.5–2.5 ppm), and sulfonamide group (δ\delta ~3.0–3.5 ppm).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 194.05).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98% by UV detection at 254 nm) .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be applied to predict the reactivity and electronic properties of this compound in catalytic systems?

Methodological Answer:

  • Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model hydrogen bonding and sulfonamide resonance .
  • Basis Sets : 6-31G(d,p) captures electron distribution in the hydroxyl and sulfonamide groups.
  • Reactivity Analysis : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Compare with experimental nucleophilic substitution reactions (e.g., reactions with amino acids) .

Q. What strategies are recommended for resolving contradictions in reported biological activity data for this compound across different experimental models?

Methodological Answer:

  • Assay Validation : Use orthogonal assays (e.g., enzymatic inhibition + cellular viability) to confirm target engagement.
  • Control Experiments : Test for off-target effects via competitive binding studies or CRISPR knockouts.
  • Data Reconciliation : Apply statistical frameworks (e.g., Bayesian meta-analysis) to account for variability in cell lines or animal models .

Q. How can researchers design covalent probes using this compound for protein labeling in chemical biology studies?

Methodological Answer:

  • Target Selection : Focus on nucleophilic residues (e.g., cysteine, lysine). Use computational docking (AutoDock Vina) to predict binding pockets .
  • Reaction Optimization : Adjust pH (7.4–8.5) and temperature (25–37°C) to balance reactivity and protein stability.
  • Validation : Confirm covalent adduct formation via SDS-PAGE (shift in molecular weight) or tandem MS .

Q. What experimental approaches are effective for analyzing the hydrolytic stability of this compound under physiological conditions?

Methodological Answer:

  • Buffer Conditions : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C.
  • Kinetic Monitoring : Use LC-MS/MS to quantify degradation products over 24–72 hours.
  • Structural Insights : Perform MD simulations to identify hydrolysis-prone conformations .

Methodological Notes

  • Data Reproducibility : Document all experimental parameters (e.g., solvent purity, instrument calibration) to ensure reproducibility .
  • Ethical Compliance : Adhere to institutional guidelines for handling hazardous reagents and biological samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.